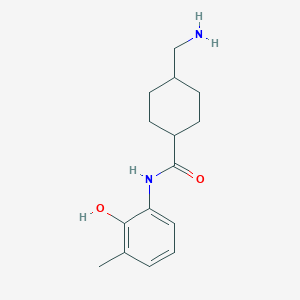

4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide

Description

4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide hydrochloride (CAS: 1803598-44-8) is a cyclohexane carboxamide derivative with a molecular formula of C₁₅H₂₃ClN₂O₂ and a molecular weight of 298.81 g/mol . The compound features an aminomethyl group at the 4-position of the cyclohexane ring and a 2-hydroxy-3-methylphenyl substituent on the carboxamide nitrogen. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical research .

Safety protocols for handling this compound emphasize avoiding inhalation, skin contact, and ingestion. It must be stored in a dry, ventilated environment within sealed containers .

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

4-(aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C15H22N2O2/c1-10-3-2-4-13(14(10)18)17-15(19)12-7-5-11(9-16)6-8-12/h2-4,11-12,18H,5-9,16H2,1H3,(H,17,19) |

InChI Key |

WTUQFQDKAWRHSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2CCC(CC2)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide typically involves multiple steps:

Formation of the cyclohexane carboxamide core: This can be achieved through the reaction of cyclohexanone with an appropriate amine under reductive amination conditions.

Introduction of the aminomethyl group: This step may involve the reaction of the intermediate with formaldehyde and an amine in the presence of a catalyst.

Attachment of the hydroxy-methylphenyl group: This can be done through a nucleophilic substitution reaction where the phenyl group is introduced to the cyclohexane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: May serve as a lead compound for the development of new pharmaceuticals.

Industry: Could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexane Carboxamide Derivatives

Key Structural and Functional Differences

In contrast, Fenhexamid lacks this group but incorporates chlorine atoms on the phenyl ring, likely contributing to its agrochemical properties (e.g., fungicidal activity via membrane disruption) . The 2-hydroxy-3-methylphenyl substituent in the target compound provides a polar hydroxyl group absent in simpler analogs like N-(4-methylphenyl)cyclohexane-1-carboxamide. This difference may influence solubility and target specificity .

Fenhexamid (MW: 316.19) and the target compound (MW: 298.81) are smaller, favoring better pharmacokinetic profiles for systemic applications.

Synthetic Utility Compounds like N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide () highlight the use of carboxamides as intermediates in synthesizing heterocyclic pharmacophores .

Research Findings and Implications

- Agrochemical Applications: Fenhexamid’s structural similarity to the target compound underscores how minor substituent changes (e.g., chloro vs. methyl groups) can shift activity from pharmaceutical to agrochemical uses .

- Limitations : Data gaps in the provided evidence (e.g., exact IC₅₀ values, pharmacokinetic profiles) preclude direct efficacy comparisons. Further studies are needed to elucidate structure-activity relationships.

Biological Activity

4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide, also known by its CAS number 1803598-44-8, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4-(Aminomethyl)-N-(2-hydroxy-3-methylphenyl)cyclohexane-1-carboxamide is CHClNO, with a molecular weight of approximately 298.81 g/mol. The compound features a cyclohexane ring substituted with an aminomethyl group and a hydroxymethylphenyl moiety, which contributes to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of 4-(aminomethyl)benzamide derivatives, which include the compound . These derivatives have demonstrated efficacy against filoviruses such as Ebola and Marburg viruses. In vitro assays showed that certain derivatives had effective concentrations (EC) below 10 μM against these viruses, indicating strong antiviral activity. For instance, one study identified a derivative (CBS1118) with an EC of 9.86 μM against Ebola virus (EBOV) and even lower for Marburg virus (MARV) .

Table 1: Antiviral Activity of Selected Compounds

| Compound | Virus Type | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| CBS1118 | EBOV | 9.86 | High |

| CBS1118 | MARV | <10 | High |

| Compound 20 | EBOV | 3.87 | Moderate |

| Compound 32 | MARV | 1.52 | Very High |

The mechanism by which these compounds exert their antiviral effects primarily involves the inhibition of viral entry into host cells. Structural modifications on the benzamide scaffold have been shown to enhance potency and selectivity towards EBOV and MARV .

Antimicrobial Activity

Beyond antiviral properties, there is emerging evidence regarding the antimicrobial activity of similar aminomethyl-substituted compounds. Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging between 3.12 and 12.5 μg/mL . This suggests potential applications in treating bacterial infections alongside viral pathogens.

Study on Filovirus Inhibition

In a comprehensive study published in June 2020, researchers synthesized various derivatives based on the aminomethyl-benzamide structure to evaluate their antiviral efficacy against EBOV and MARV. The study's results indicated that specific substitutions significantly improved both potency and selectivity, leading to the identification of several lead compounds suitable for further development as therapeutic agents .

Comparative Analysis of Antimicrobial Efficacy

Another study investigated the antibacterial properties of pyrrole-benzamide derivatives, revealing that structural modifications could lead to enhanced activity against common bacterial pathogens. While this study did not focus directly on the compound , it underscores the importance of structural optimization in developing effective antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.